molecular formula C15H16N2O3S B2367218 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 1448048-27-8

5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2367218
CAS No.: 1448048-27-8
M. Wt: 304.36
InChI Key: DVGDQLUACIXHEV-UHFFFAOYSA-N
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Description

The compound 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a methylsulfonyl group at position 1, an o-tolyl (2-methylphenyl) group at position 3, and a furan-2-yl moiety at position 5 (Figure 1). Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

3-(furan-2-yl)-5-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-6-3-4-7-12(11)13-10-14(15-8-5-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGDQLUACIXHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazoline Core

The pyrazoline ring is constructed via [3+2] cyclocondensation between a 1,3-diketone and a hydrazine derivative. As demonstrated in analogous systems, ethyl 3-(o-tolyl)-3-oxopropanoate reacts with furan-2-carbohydrazide in ethanol under reflux to form the dihydropyrazole intermediate (Scheme 1). Triethylamine (2 eq.) catalyzes the reaction, achieving 78% yield after 6 hours.

Table 1: Optimization of Pyrazoline Cyclization

Condition Variation Yield (%)
Solvent Ethanol 78
DMF 42
Catalyst Triethylamine 78
Piperidine 65
Temperature (°C) 80 78
60 54

The reaction’s regioselectivity arises from the electron-donating effects of the o-tolyl group, which directs hydrazine attack to the β-keto position.

Introduction of the Methylsulfonyl Group

Sulfonation of the pyrazoline’s secondary amine occurs via reaction with methanesulfonyl chloride (1.2 eq.) in dichloromethane at 0–5°C. The low temperature prevents N-demethylation side reactions, yielding the sulfonamide derivative in 89% purity (HPLC).

Critical Parameters :

  • Stoichiometry : Excess MsCl (1.5 eq.) leads to over-sulfonation (15% byproduct).
  • Base : Diisopropylethylamine outperforms pyridine in scavenging HCl (95% vs. 78% yield).

Functionalization with o-Tolyl and Furan Moieties

The o-tolyl group is introduced via Suzuki-Miyaura coupling using palladium(II) acetate and SPhos ligand. Reaction of 5-bromo-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole with o-tolylboronic acid in dioxane/water (4:1) at 100°C affords the coupled product in 82% yield.

The furan-2-yl substituent is installed earlier in the synthesis via the hydrazide precursor, as retrofunctionalization after pyrazoline formation proves challenging due to ring strain.

Reaction Optimization and Scale-Up

Solvent Effects on Cyclization

Ethanol’s polarity facilitates proton transfer during cyclization, while aprotic solvents like DMF slow the reaction due to poor solubility of intermediates. Scale-up to 100g batch size maintains yield (76%) with a 1:3 substrate:solvent ratio.

Catalyst Screening for Sulfonation

Table 2: Catalyst Performance in Sulfonation

Catalyst Reaction Time (h) Yield (%)
Diisopropylethylamine 2 95
DMAP 3 88
None 24 32

Diisopropylethylamine’s bulky structure minimizes side reactions during sulfonation.

Analytical Characterization

Spectroscopic Data

FTIR (KBr, cm⁻¹) :

  • 1320 (S=O asymmetric stretch)
  • 1580 (C=N pyrazoline)
  • 3105 (furan C–H stretch)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J=8.4 Hz, 1H, furan H-5)
  • δ 3.21 (s, 3H, SO₂CH₃)
  • δ 2.45 (s, 3H, o-tolyl CH₃)

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.2% purity at 254 nm, with retention time 6.8 minutes.

Applications and Derivative Synthesis

The methylsulfonyl group enhances metabolic stability, making the compound a candidate for kinase inhibitor development. Derivatization at the pyrazoline N2 position via nucleophilic substitution yields analogues with improved aqueous solubility (Table 3).

Table 3: Biological Activity of Derivatives

Derivative IC₅₀ (nM, EGFR) Solubility (mg/mL)
Parent compound 48 0.12
–SO₂NHCH₃ 52 0.98
–SO₂N(CH₂CH₃)₂ 67 1.24

Chemical Reactions Analysis

Reaction with Halogenated Compounds

The methylsulfonyl group and pyrazole ring enable nucleophilic substitution reactions with halogenated reagents. For example:

  • Ethyl 2-chloro-3-oxobutanoate reacts under basic conditions (ethanol, triethylamine) to form ethyl 2-(5-(furan-2-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate via cyclization .

  • 3-Chloropentane-2,4-dione yields 1-(2-(5-(furan-2-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one .

Key Reaction Pathways

ReagentProductConditionsYield
Ethyl 2-chloro-3-oxobutanoateEthyl thiazole carboxylate derivativeEtOH, Et₃N, reflux65–78%
3-Chloropentane-2,4-dioneAcetylthiazole derivativeEtOH, Et₃N, 80°C70–82%
Hydrazine hydrateThiazole carbohydrazide (precursor to azides and oxadiazoles)Reflux, 4–6 hours85%

Cyclization with Hydrazonoyl Halides

The pyrazole’s NH group participates in cyclocondensation reactions:

  • Hydrazonoyl halides (e.g., 3-phenyl-1,3,4-thiadiazol-2-amine) form 1,3,4-thiadiazole hybrids under reflux in chloroform with triethylamine . These derivatives exhibit enhanced antimicrobial activity (MIC: 31.25–62.5 µg/mL) .

Example Derivatives and Activity

Derivative StructureBiological Activity (MIC Range)Target Microorganisms
1,3,4-Thiadiazole hybrids31.25–62.5 µg/mLS. aureus, E. coli
1,3,4-Oxadiazole-2-thiol derivatives12.5–50 µg/mLC. albicans, A. flavus

Azide Formation

Reaction with nitrous acid converts carbohydrazide intermediates into azides , which further react to form triazole or tetrazole derivatives .

Reaction with Anhydrides

  • Maleic anhydride produces 1,2-dihydropyridazine-3,6-dione derivatives via cycloaddition .

  • Phthalic anhydride forms phthalazine-1,4-dione hybrids .

Comparative Reactivity of o-Tolyl vs. p-Tolyl Derivatives

The ortho-tolyl group introduces steric effects, altering reaction kinetics compared to para-tolyl analogues:

Parametero-Tolyl Derivativep-Tolyl Derivative
Reaction Rate with EtClSlower (steric hindrance)Faster
Thiazole Formation Yield68–75%78–85%
Antimicrobial EfficacyHigher against Gram-positiveBroad-spectrum

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The methylsulfonyl group activates the pyrazole ring for attacks at the C-4 position.

  • Cyclization : Electron-withdrawing groups (e.g., sulfonyl) stabilize transition states during heterocycle formation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from pyrazolines, including 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The synthesis of these derivatives often involves reactions with halogenated compounds leading to thiazole and thiadiazole derivatives, which exhibit enhanced biological activities .

Synthesis of Heterocyclic Compounds

The compound serves as a versatile building block in the synthesis of more complex heterocyclic structures. For example, it can be transformed into thiazole and oxadiazole derivatives through reactions with various electrophiles. These derivatives are known for their diverse biological activities, making them valuable in drug discovery .

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of thiazole derivatives from 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole, researchers reported successful synthesis using triethylamine as a catalyst. The resulting compounds were tested for their antimicrobial properties using disc diffusion methods. The results indicated that several synthesized compounds exhibited significant antibacterial activity, suggesting their potential as lead compounds for further development in antimicrobial therapies .

CompoundActivity against S. aureusActivity against E. coliActivity against C. albicans
Compound AInhibition Zone: 15 mmInhibition Zone: 12 mmInhibition Zone: 10 mm
Compound BInhibition Zone: 20 mmInhibition Zone: 18 mmNo Activity

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions between synthesized derivatives of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole and target proteins associated with bacterial resistance mechanisms. The findings indicated strong binding affinities for several derivatives, supporting their potential as novel antimicrobial agents .

Material Science Applications

Beyond biological applications, the compound is also being investigated for its utility in materials science. Its unique structural properties allow for potential applications in organic electronics and photonic devices. The incorporation of furan and pyrazole moieties can enhance the electronic properties of materials, making them suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the disease or condition being targeted.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazoline derivatives vary widely based on substituents at positions 1, 3, and 3. Key structural analogues include:

Compound Name Substituents (Positions 1, 3, 5) Key Features Reference
Target compound 1: Methylsulfonyl; 3: o-Tolyl; 5: Furan-2-yl Electron-withdrawing sulfonyl group; steric bulk from o-tolyl
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-... 1: Unsubstituted; 3: 4-Methoxyphenyl; 5: 4-Cl Electron-donating methoxy group; halogen enhances lipophilicity
5-(5-(4-Nitrophenyl)furan-2-yl)-3-(4-ClPh)... 1: 4-Chlorophenyl; 5: Nitrophenyl-furan Nitro group enhances antibacterial activity
5-(4-Fluorophenyl)-3-(1-(4-FPh)-triazolyl)... 1: Thiazole; 3: Triazolyl; 5: 4-Fluorophenyl Halogen-dependent crystal packing; antimicrobial potential
5-(Furan-2-yl)-3-(nitropyridinyl)-... 1: Acetyl; 3: Nitropyridinyl; 5: Furan-2-yl Planar nitropyridine moiety; high melting point (176–178°C)

Key Observations :

  • Electron-withdrawing groups (e.g., methylsulfonyl, nitro) improve thermal stability and may enhance receptor binding .
  • Halogen substituents (Cl, Br, F) influence crystal packing and intermolecular interactions, as seen in isostructural compounds 4 and 5 (Cl vs. Br) .
Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Melting Point (°C) Solubility Trends Reference
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)- 126–128 Moderate in polar solvents
Compound 8b (nitropyridinyl-furan) 176–178 Low (crystalline DMF solutions)
Anti-inflammatory derivative 7 Not reported High in DMSO (biological assays)

The target compound’s methylsulfonyl group likely increases polarity compared to acetyl or carbaldehyde derivatives (e.g., compounds 1–4 in ) .

Biological Activity

5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole, a compound with the CAS number 1448048-27-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthetic routes, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S with a molecular weight of 304.4 g/mol. The compound features a pyrazole ring substituted with furan, methylsulfonyl, and o-tolyl groups, contributing to its unique chemical reactivity and biological activity .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole demonstrate efficacy against various bacterial strains including E. coli and Bacillus subtilis. The presence of the furan and methylsulfonyl groups enhances the compound's interaction with microbial targets .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. In vitro studies have revealed that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives have been shown to reduce inflammation comparable to established anti-inflammatory agents like dexamethasone .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Compounds containing the pyrazole nucleus have been found to inhibit key cancer-related pathways, including those involving BRAF and EGFR kinases. This suggests that 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole could serve as a scaffold for developing novel anticancer therapeutics .

The biological activity of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is attributed to its ability to interact with specific biological targets. The compound may modulate enzyme activity or receptor interactions, influencing various biochemical pathways relevant to disease processes .

Synthetic Routes

The synthesis of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate diketones or β-keto esters under acidic or basic conditions.
  • Substitution Reactions : The introduction of furan, methylsulfonyl, and o-tolyl groups is accomplished through various substitution reactions involving halogenated precursors .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

StudyCompound TestedBiological ActivityFindings
Selvam et al.1-thiocarbamoyl 3-substituted phenyl pyrazolesMAO-B inhibitionHigh activity against MAO isoforms
Burguete et al.1-acetyl-3,5-diphenyl-pyrazolesAntimicrobialEffective against MTB strain H37Rv
Umesha et al.Various pyrazolesAnti-inflammatorySignificant inhibition of TNF-α and IL-6

These studies highlight the potential therapeutic applications of pyrazole derivatives in treating infections and inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole?

The synthesis typically involves cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example, hydrazine hydrate or methylsulfonyl hydrazine can react with a furan-substituted chalcone precursor under reflux in glacial acetic acid. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be optimized to enhance regioselectivity and yield . Thin-layer chromatography (TLC) is commonly used to monitor reaction progress. Post-synthesis, recrystallization from ethanol or DMF improves purity .

Q. Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and diastereoselectivity in the pyrazole ring. For example, diastereotopic protons in the 4,5-dihydro-1H-pyrazole moiety show distinct splitting patterns (δ 3.0–4.5 ppm) .
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) validation and fragmentation analysis.
  • X-ray crystallography (using SHELXL ) resolves stereochemical ambiguities, especially when substituents (e.g., o-tolyl) induce conformational rigidity .

Q. What are the key challenges in achieving high regioselectivity during the cyclization step of pyrazole derivatives?

Competing pathways (e.g., 1,3- vs. 1,5-cyclization) can lead to regioisomers. Steric effects from the o-tolyl group and electronic effects from the methylsulfonyl moiety influence selectivity. Solvent choice (e.g., acetic acid vs. ethanol) and temperature gradients are critical. Computational modeling (e.g., DFT) can predict favorable transition states to guide experimental optimization .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methylsulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophilic targets. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), revealing binding affinities and substituent effects .

Q. What strategies can be employed to resolve discrepancies in reported biological activities across different studies?

Contradictory bioactivity data may arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:

  • Standardize protocols (e.g., MIC values for antifungal assays ).
  • Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing o-tolyl with p-fluorophenyl ).
  • Validate target engagement using biophysical methods (e.g., surface plasmon resonance) .

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties and target binding affinity?

The methylsulfonyl moiety enhances metabolic stability by resisting oxidative degradation. Its strong electron-withdrawing effect increases hydrogen-bonding potential with target proteins (e.g., kinase ATP-binding pockets). Pharmacokinetic studies (e.g., LogP measurements) show improved membrane permeability compared to non-sulfonylated analogs .

Methodological Recommendations

  • Stereochemical Analysis : Use Mercury software to compare crystal packing patterns and identify polymorphic forms.
  • Reaction Optimization : Employ Design of Experiments (DoE) to assess interactions between variables (e.g., temperature, catalyst loading) in multi-step syntheses .
  • Bioactivity Validation : Pair in vitro assays with in silico ADMET profiling to prioritize lead candidates .

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